molecular formula C8H7BrN2 B2374466 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1639444-93-1

4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

カタログ番号: B2374466
CAS番号: 1639444-93-1
分子量: 211.062
InChIキー: XEBXMPICXRAHAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

IUPAC Name

4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-11-7-4-10-3-6(9)8(5)7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBXMPICXRAHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CN=CC(=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 3-methyl-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the selective bromination at the 4-position of the pyrrolo[2,3-c]pyridine ring.

科学的研究の応用

Anticancer Activity

Pyrrolo[2,3-c]pyridine derivatives have shown promise in anticancer research. Studies indicate that compounds within this class can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cell proliferation and survival pathways.
  • Case Study : A derivative demonstrated significant cytotoxicity against ovarian and breast cancer cell lines while exhibiting minimal toxicity to non-cancerous cells. This selectivity is crucial for developing safer cancer therapies .

Antidiabetic Properties

Research has highlighted the potential of 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine derivatives in managing diabetes:

  • Insulin Sensitivity : Certain derivatives have been shown to enhance insulin sensitivity in adipocytes, contributing to better glucose uptake. This effect could be beneficial for treating type 2 diabetes and related metabolic disorders .
  • Experimental Findings : In vitro studies indicated that modifications in the molecular structure could significantly influence the compound's effectiveness in lowering blood glucose levels without affecting insulin concentration .

Antimycobacterial Activity

The compound exhibits activity against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment:

  • Inhibition of InhA Enzyme : Pyrrolo[2,3-c]pyridine derivatives have been identified as new inhibitors of the InhA enzyme, which is critical for mycobacterial fatty acid synthesis. Compounds with specific substitutions showed enhanced inhibitory potency .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values below 25 µM, indicating strong potential as antimycobacterial agents .

Antiviral Activity

The antiviral potential of pyrrolo[2,3-c]pyridine derivatives has been explored, particularly against viruses that cause significant health issues:

  • Selectivity and Potency : Certain compounds demonstrated low micromolar inhibitory potency against viral targets with reduced cytotoxicity, suggesting their viability as antiviral agents .
  • Mechanisms of Action : The compounds may interfere with viral replication processes, although detailed mechanisms require further elucidation.

Analgesic and Sedative Effects

Some studies have investigated the analgesic and sedative properties of these compounds:

  • Pain Management : Modifications to the pyrrolo[2,3-c]pyridine scaffold have led to derivatives that exhibit analgesic effects superior to conventional pain relievers in animal models .
  • Sedative Properties : Research also indicates potential sedative effects, which could be useful in developing treatments for anxiety and sleep disorders .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound:

Modification Effect on Activity
Substituents on the 4-positionInfluence on insulin sensitivity and anticancer activity
Variations in ring structureAltered potency against mycobacterial infections
Functional group changesImpact on analgesic and sedative effects

作用機序

類似化合物との比較

Comparison with Structural Analogs

Structural and Electronic Differences

Ring Fusion Position :
  • This compound : The [2,3-c] fusion places the pyridine nitrogen at position 1, adjacent to the pyrrole ring. This arrangement alters electron density distribution compared to [2,3-b] isomers.
  • 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (): The [2,3-b] fusion shifts the pyridine nitrogen to position 3, influencing reactivity in cross-coupling reactions.
Substituent Effects :
  • Nitro and Methoxy Groups : Analogs like 3-nitro-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (6d, ) exhibit electron-withdrawing (nitro) or donating (methoxy) effects, modulating reactivity and solubility.

Cross-Coupling Reactions :

  • The bromine in this compound enables Suzuki-Miyaura couplings, similar to 5-bromo-3-nitro-pyrrolo[2,3-b]pyridines (). However, the 4-position bromine may exhibit distinct regioselectivity compared to 5-bromo analogs.
  • Example: 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a, ) undergoes Sonogashira coupling, suggesting the target compound could similarly participate in alkyne couplings.

Functionalization Pathways :

  • Carboxylate Derivatives : Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate () demonstrates how ester groups expand synthetic versatility, whereas the target’s methyl group may limit direct oxidation but enhance stability.

Pharmacological Relevance

Dopamine Receptor Antagonists :

  • L-745,870 (3-(4-chlorophenylpiperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine, ): A selective D4 receptor antagonist (Ki = 2.5 nM) with >300-fold selectivity over D2/D3 receptors. The target compound’s bromine and methyl groups may offer distinct binding profiles if modified similarly.
  • S 18126 : A benzoindane derivative with high D4 affinity (Ki = 2.4 nM) but minimal activity in vivo due to residual D2 effects . This highlights the challenge of achieving selectivity in pyrrolopyridine-based therapeutics.

Physicochemical Properties

Compound Name Substituents Molecular Weight Key Properties Reference
This compound 4-Br, 3-Me, [2,3-c] fusion 211.06 High stability, pharmaceutical intermediate
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-NO2, [2,3-b] fusion 242.03 Suzuki precursor, nitro group instability
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 4-Br, 2-COOCH3, [2,3-c] 271.07 Polar ester group for derivatization
L-745,870 3-(4-Cl-Ph-piperazinyl)methyl, [2,3-b] 328.81 Selective D4 antagonist (Ki = 2.5 nM)

Stability and Reactivity

  • Nitro-Substituted Analogs : Compounds like 3-nitro-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine (6e, ) are prone to reduction (e.g., Raney Nickel/hydrogenation, ), whereas the target’s bromine and methyl groups confer greater stability under standard conditions.
  • Halogen Reactivity : The 4-bromo substituent in the target compound may undergo nucleophilic aromatic substitution less readily than 5-bromo analogs due to electronic effects of the [2,3-c] fusion.

生物活性

4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as a lead compound for various pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C8_8H7_7BrN2_2
  • Molecular Weight : 211.06 g/mol
  • CAS Number : 1639444-93-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various kinases. It has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are implicated in several types of tumors. The compound binds to the active sites of these receptors, blocking the phosphorylation of target proteins involved in tumor progression and metastasis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • FGFR Inhibition : A related compound demonstrated potent inhibitory activity against FGFR1–4 with IC50_{50} values ranging from 7 nM to 712 nM. This inhibition was associated with reduced proliferation and induced apoptosis in breast cancer cell lines (4T1 cells) .

Other Biological Activities

In addition to its anticancer properties, derivatives of pyrrolo[2,3-c]pyridine have shown promise in other areas:

  • Antidiabetic Activity : Compounds within this class have been noted for their ability to stimulate glucose uptake in muscle and fat cells, potentially offering therapeutic benefits for diabetes management .
  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Synthesis Methods

The synthesis of this compound typically involves bromination processes. One common method includes:

  • Using N-bromosuccinimide (NBS) as the brominating agent.
  • Conducting the reaction under reflux conditions in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

This method allows for efficient incorporation of bromine at the 4-position of the pyrrolo ring.

Table 1: Summary of Biological Activities and IC50_{50} Values

Activity TypeTarget/PathwayIC50_{50} ValueReference
FGFR InhibitionFGFR1–47 - 712 nM
AntidiabeticGlucose UptakeNot specified
AntimicrobialStaphylococcus aureusMIC = 3.125 μg/mL

Future Directions

The future exploration of this compound may focus on:

  • Optimization as a Lead Compound : Further modifications could enhance its potency and selectivity as an FGFR inhibitor.
  • Exploration in Other Therapeutic Areas : Investigating its potential in treating other diseases such as diabetes or infectious diseases could expand its applicability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。